(3R)-3-hydroxy-L-aspartic acid
CAS No.: 7298-98-8
Cat. No.: VC20840397
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7298-98-8 |
---|---|
Molecular Formula | C4H7NO5 |
Molecular Weight | 149.10 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Standard InChI Key | YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomeric SMILES | [C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
(3R)-3-hydroxy-L-aspartic acid (C4H7NO5) is characterized by two chiral centers: the α-carbon (C2) with an S-configuration and the β-carbon (C3) with an R-configuration. At physiological pH, it exists primarily as a conjugate base with deprotonated carboxyl groups and a protonated amino group . The compound is also known by several synonyms:
The parent compound has a CID of 14463 in the PubChem database, while its conjugate base form has a CID of 28125549 .
Physical and Chemical Properties
The physical and chemical properties of (3R)-3-hydroxy-L-aspartic acid are summarized in Table 1:
Table 1: Physical and Chemical Properties of (3R)-3-hydroxy-L-aspartic acid
Property | Value |
---|---|
Molecular Weight | 149.1 g/mol (acid form); 148.09 g/mol (anion form) |
Exact Mass | 148.02459729 Da |
XLogP3-AA | -3.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 1 |
IUPAC Name | (2S,3R)-2-azaniumyl-3-hydroxybutanedioate |
InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |
Source: Data compiled from PubChem
The negative XLogP3-AA value (-3.1) indicates the compound's hydrophilic nature, suggesting high water solubility .
Stereochemistry Significance
Stereochemical Configuration
The stereochemistry of (3R)-3-hydroxy-L-aspartic acid is critical to its biological activity and chemical reactivity. The compound possesses two stereogenic centers, resulting in four possible stereoisomers. The specific configuration "3R" refers to the R-configuration at the C3 position (the carbon bearing the hydroxyl group), while the L-designation indicates the S-configuration at the C2 position (the α-carbon bearing the amino group) .
Stereoisomeric Relationships
(3R)-3-hydroxy-L-aspartic acid has specific relationships with other stereoisomers:
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In the literature, it is often referred to as L-threo-3-hydroxyaspartic acid (L-THA)
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The threo designation refers to the relative configuration of the two chiral centers
This specific stereochemistry influences its recognition by enzymes and its potential applications in asymmetric synthesis.
Synthesis Methods
Chemical Synthesis Approaches
Traditional chemical methods for synthesizing (3R)-3-hydroxy-L-aspartic acid include:
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Ammonolysis of dl-cis-epoxysuccinic acid
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Hydroxylation of L-aspartic acid diesters using oxaziridine
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Hydroxylation using oxodiperoxymolybdenum pyridine hexamethylphosphoric triamide
A significant challenge with these chemical approaches is the simultaneous formation of undesirable stereoisomers, including D-threo-3-hydroxyaspartic acid, which necessitates complex purification procedures . Optical resolution techniques using diastereomeric salt formation have been attempted, but highly selective synthesis and purification have proven difficult to achieve through conventional chemical methods .
Enzymatic Synthesis
Recent advances in enzymatic synthesis have provided more selective methods for producing (3R)-3-hydroxy-L-aspartic acid:
Direct Enzymatic Hydroxylation
Researchers have investigated the direct hydroxylation of L-aspartic acid using engineered enzymes:
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Mutant asparagine hydroxylase (AsnO-D241N)
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Homologous enzyme (SCO2693-D246N)
While this approach is conceptually simpler, yields were reported to be "strictly low" .
Two-Step Enzymatic Process
A more successful approach involves a two-step enzymatic process:
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Hydroxylation of L-asparagine by wild-type asparagine hydroxylases (AsnO or SCO2693)
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Subsequent amide hydrolysis by asparaginase to form L-threo-3-hydroxyaspartic acid
This two-step process leverages the higher efficiency of wild-type asparagine hydroxylases with L-asparagine as substrate compared to their activity with L-aspartic acid.
One-Pot Bioconversion Process
Building on the two-step enzymatic process, researchers developed a one-pot bioconversion system using genetically engineered Escherichia coli. This approach combines both enzymatic steps in a single reaction vessel, simplifying the production process .
Table 2: Comparison of Synthesis Methods for (3R)-3-hydroxy-L-aspartic acid
Synthesis Method | Advantages | Disadvantages | Stereoselectivity |
---|---|---|---|
Chemical Synthesis | Established methodologies | Formation of stereoisomers; Complex purification | Poor |
Direct Enzymatic Hydroxylation | Single-step process | Low yields | Good |
Two-Step Enzymatic Process | High stereoselectivity | Requires multiple enzymes | Excellent |
One-Pot Bioconversion | Simplified process; High yields | Requires genetic engineering | Excellent |
Optimization of Enzymatic Production
Genetic Engineering Strategies
Researchers have implemented several genetic engineering strategies to optimize the production of (3R)-3-hydroxy-L-aspartic acid:
Process Parameter Optimization
Optimal reaction conditions were established for enzymatic production:
Table 3: Optimized Process Parameters for Enzymatic Production
Parameter | Optimized Condition |
---|---|
pH | 6.5 for hydroxylation; 7.0 for hydrolysis |
Temperature | 25°C for hydroxylation; 30°C for hydrolysis |
Substrate | 50 mM L-asparagine |
Co-substrate | 100 mM 2-oxoglutarate |
Cofactors | 0.5-1 mM FeSO₄, 1 mM L-ascorbate |
Reaction time | 28 hours (jar fermentor); 72 hours (test tube) |
Source: Data compiled from research findings
Yield Progression and Scale-Up
The systematic optimization of both genetic and process parameters led to dramatic improvements in production yield:
Table 4: Progression of Yield Optimization
Production System | Molar Yield (%) | Scale |
---|---|---|
Wild-type E. coli with asnO (lac promoter) | 0.076% | Test tube |
Asparaginase I-deficient E. coli with asnO (lac promoter) | 8.2% | Test tube |
E. coli with asnO (T7 promoter) | 92% | Test tube |
Asparaginase I-deficient E. coli with asnO (T7 promoter) | 96% | Preparative (gram) |
Source: Data compiled from research findings
These improvements culminated in a preparative-scale production system using a jar fermentor, which produced 9.6 mmol of (3R)-3-hydroxy-L-aspartic acid from 10 mmol of L-asparagine, achieving a molar yield of 96% in 28 hours .
Biochemical Role and Function
Biological Significance
(3R)-3-hydroxy-L-aspartic acid plays several important roles in biological systems:
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It serves as a substrate recognized by adenylation (A) domains in nonribosomal peptide synthetase (NRPS) pathways
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As a modified amino acid, it contributes to the structural diversity of nonribosomal peptides, which often have important biological activities
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Its unique stereochemistry influences its recognition by specific enzymes and its incorporation into various biological molecules
Enzymatic Interactions
Several enzymes have been identified that interact with (3R)-3-hydroxy-L-aspartic acid:
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Asparagine hydroxylases (AsnO and SCO2693) - capable of producing the compound through hydroxylation of L-asparagine
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Asparaginase - capable of hydrolyzing 3-hydroxyasparagine to form (3R)-3-hydroxy-L-aspartic acid
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D-threo-3-hydroxyaspartate dehydratase - catalyzes the dehydration of the compound to form 2-amino maleic acid
Understanding these enzymatic interactions is crucial for both the production of the compound and for elucidating its role in various biochemical pathways.
Applications and Future Research Directions
Current Applications
Based on the available research, (3R)-3-hydroxy-L-aspartic acid has several current applications:
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As a chiral building block in the synthesis of complex molecules with defined stereochemistry
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In enzymology studies investigating the specificity and mechanism of various enzymes
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In the study of nonribosomal peptide synthesis pathways
Future Research Directions
Several promising avenues for future research on (3R)-3-hydroxy-L-aspartic acid include:
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Further optimization of enzymatic production methods to achieve industrial-scale production with high efficiency
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Investigation of additional enzymatic systems that might offer improved catalytic efficiency or different stereoselectivity
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Exploration of potential therapeutic applications, particularly in the context of neurodegenerative diseases
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Development of novel derivatives with enhanced or modified properties
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Integration into combinatorial biosynthesis approaches for the creation of new bioactive compounds
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